

Comprehensive Technical Guide: Quercetin Dihydrate Food Content Analysis

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Compound Focus: Quercetin Dihydrate

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Introduction and Chemical Profile

Quercetin Dihydrate represents a specific crystalline form of the flavonol quercetin that incorporates two water molecules ($C_{15}H_{10}O_7 \cdot 2H_2O$) within its crystal lattice structure. This **dihydrate configuration** demonstrates significantly enhanced stability and solubility compared to anhydrous quercetin, making it particularly valuable for pharmaceutical and nutraceutical applications [1]. The presence of water molecules in the crystalline structure profoundly influences its **physicochemical behavior**, including dissolution characteristics and bioavailability parameters. While quercetin exists widely in various plants as glycosylated derivatives (bound to sugar molecules), the dihydrate form is particularly relevant in commercial supplement formulations and analytical reference standards due to its superior stability under ambient conditions [2].

The **structural configuration** of quercetin features a 3-hydroxyflavone backbone with phenolic hydroxyl groups at positions 3, 5, 7, 3', and 4'. These hydroxyl groups confer significant **antioxidant potential** through free radical scavenging activity and metal chelation capabilities. In plants, quercetin predominantly occurs as various glycoside conjugates, with the specific sugar moiety attached significantly influencing its bioavailability and metabolic fate in humans [3]. The dihydrate form represents one of the most thermodynamically stable crystalline configurations under standard environmental conditions, which has important implications for both analytical procedures and product formulation stability [2].

Table 1: Comparative Properties of Quercetin Forms

Property	Quercetin Dihydrate	Anhydrous Quercetin	Typical Glycosides
Chemical Formula	$C_{15}H_{10}O_7 \cdot 2H_2O$	$C_{15}H_{10}O_7$	Varies by glycoside
Water Solubility	Moderate	Low	Higher than aglycones
Stability	High (stable crystalline form)	Moderate	Varies
Bioavailability	Enhanced compared to anhydrous	Poor	Highly variable by sugar moiety
Common Uses	Reference standards, supplements	Research applications	Natural food sources

Food Sources and Quantitative Analysis

Dietary sources of quercetin exhibit substantial variation in both concentration and the specific glycosidic forms present, which significantly impacts absorption and bioavailability. The highest concentrations are typically found in **edible plants** where quercetin serves as a secondary metabolite, with particularly rich sources including onions, capers, berries, and various leafy greens [4]. The specific **glycosidic pattern** varies characteristically between plant families; for instance, onions primarily contain quercetin-4'-glucoside and quercetin-3,4'-diglucoside, while apples predominantly contain quercetin galactoside, quercetin rhamnoside, and quercetin rutinoside [3]. These structural differences have profound implications for bioavailability, with glucoside forms (as found in onions) demonstrating significantly higher absorption rates compared to other glycosidic configurations [4].

Comprehensive **food composition databases** provide quantitative information on quercetin content across various food items. The following table summarizes reported values from major sources, though significant variation can occur based on growing conditions, cultivar differences, processing methods, and culinary preparation:

Table 2: Quercetin Content in Selected Food Sources

Food Source	Total Quercetin (mg/100g fresh weight)	Predominant Glycosidic Forms
Capers	Up to 234 mg [4]	Not specified
Onions	45.0 mg [3]	Quercetin-4'-glucoside, Quercetin-3,4'-diglucoside
Kale	22.6 mg [3]	Various glycosides
Broccoli	13.7 mg [3]	Kaempferol sophoroside (primary)
Apples	4.01 mg [3]	Quercetin rutinoside, galactoside, rhamnoside, glucoside
Berries (various)	14.6-25.0 mg [3]	Complex mixtures
Black tea	2.50 mg/100mL [3]	Quercetin-3-rutinoside
Red wine	3.16 mg/100mL [3]	Quercetin-3-glucoside, rutinoside

Epidemiological studies indicate that **estimated daily intake** of quercetin varies considerably across populations, with reported averages ranging from approximately 9-36 mg/day in the United States to 51-52 mg/day in European countries [3]. The primary dietary contributors to quercetin intake typically include tea, onions, apples, and red wine, though cultural dietary patterns significantly influence the relative importance of different sources [3]. Understanding these **dietary patterns** is crucial for epidemiological research examining potential relationships between quercetin intake and health outcomes.

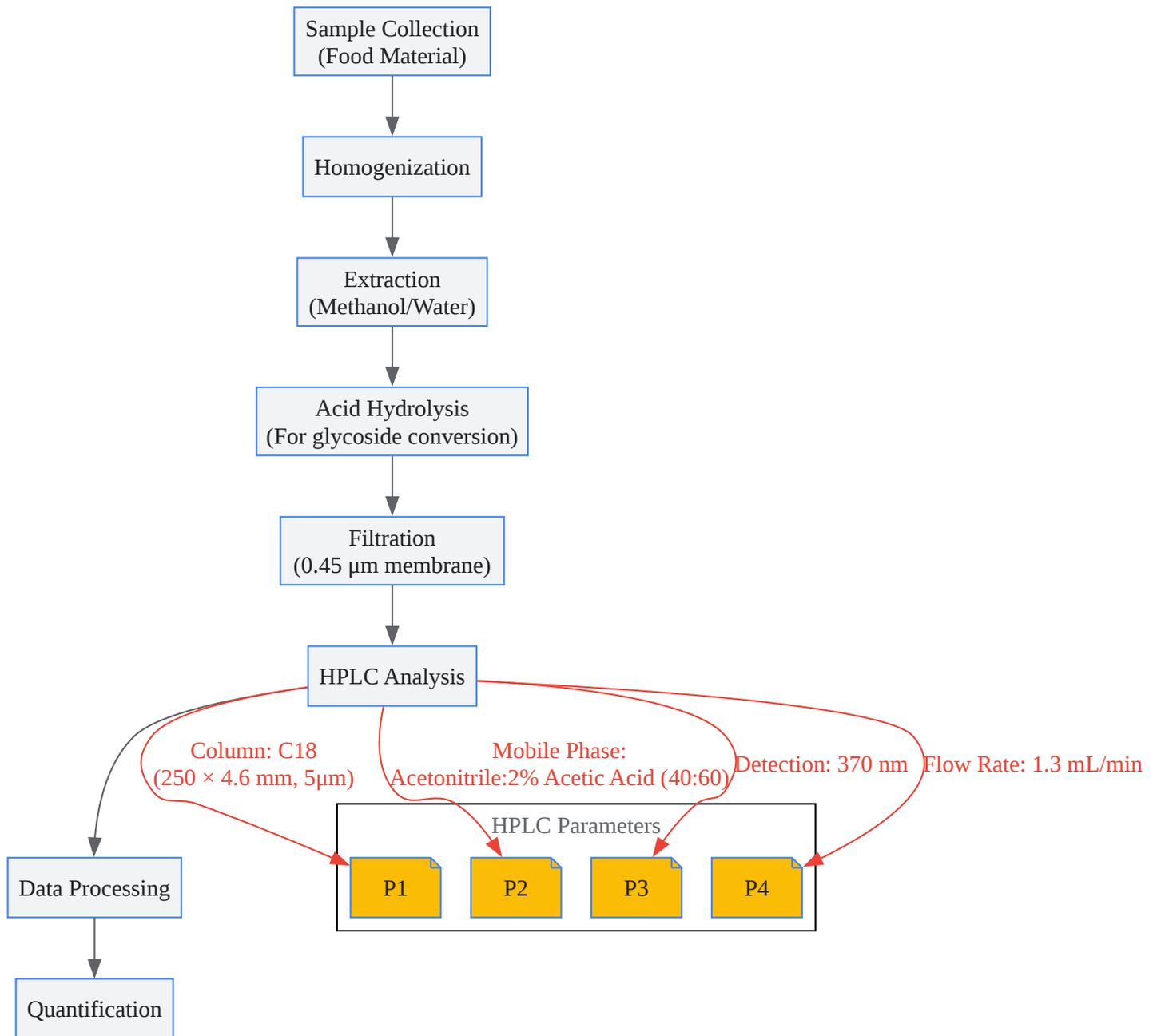
Analytical Methodologies

HPLC Analysis of Quercetin Dihydrate

High-Performance Liquid Chromatography represents the gold standard analytical technique for quantification of **quercetin dihydrate** in food matrices and biological samples. A validated **HPLC-UV**

method for simultaneous detection of quercetin and curcuminoids has been developed with specific parameters optimized for sensitivity, resolution, and reproducibility [5]. The method employs an isocratic elution system with a mobile phase consisting of acetonitrile and 2% v/v acetic acid (40:60 v/v) at pH 2.6, pumped at a flow rate of 1.3 mL/min through a Thermo Hypersil Gold column (250 mm × 4.6 mm I.D.; 5 µm) maintained at 35°C [5]. Detection is performed at 370 nm, providing optimal sensitivity for quercetin's absorption maximum while maintaining selectivity against potential interferents.

The **method validation** demonstrated excellent performance characteristics with a linear range of 0.00488-200 µg/mL for quercetin, limit of detection (LOD) of 0.00488 µg/mL, and limit of quantification (LOQ) of 0.03906 µg/mL [5]. The **precision metrics** showed relative intra-day standard deviation (% RSD) values of 0.432-0.806 µg/mL and intra-day accuracies of 99.589%-100.821% for quercetin, confirming the method's reliability for quantitative analysis [5]. For **sample preparation**, approximately 20 mg of standard material is accurately weighed using a microbalance and dissolved in 20 mL of HPLC-grade methanol, followed by serial dilution to appropriate calibration concentrations [5]. All solutions should be protected from light and stored at 4°C to prevent degradation.



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*Experimental Workflow for **Quercetin Dihydrate** Analysis in Food Matrices*

Advanced Analytical Techniques

For specialized applications requiring enhanced sensitivity or structural characterization, several **advanced analytical platforms** have been employed. **Ultra-High-Performance Liquid Chromatography (UHPLC)** systems provide improved resolution and reduced analysis time through the use of sub-2 μ m particle columns and higher operating pressures [6]. When coupled with **tandem mass spectrometry**, these methods enable definitive structural identification and quantification at trace levels, with applications in pharmacokinetic studies and complex matrix analysis [6]. Additionally, **nanoemulsion characterization techniques** including cryo-TEM morphology assessment, dynamic light scattering for particle size distribution, and zeta potential measurements provide valuable insights into formulated quercetin products designed to enhance bioavailability [7].

The **impact of storage conditions** on quercetin stability represents another critical analytical consideration. Research has demonstrated that quercetin in nanoemulsion formulations remains stable when stored in the dark at ambient temperature ($22\pm 2^\circ\text{C}$) or refrigerated conditions ($5\pm 2^\circ\text{C}$), with significant degradation observed only at elevated temperatures ($45\pm 2^\circ\text{C}$) [7]. This degradation manifested as a 9% reduction in quercetin concentration, 20% decrease in pH, and 25% decline in antioxidant activity over 90 days, highlighting the importance of proper storage conditions for both analytical standards and finished products [7].

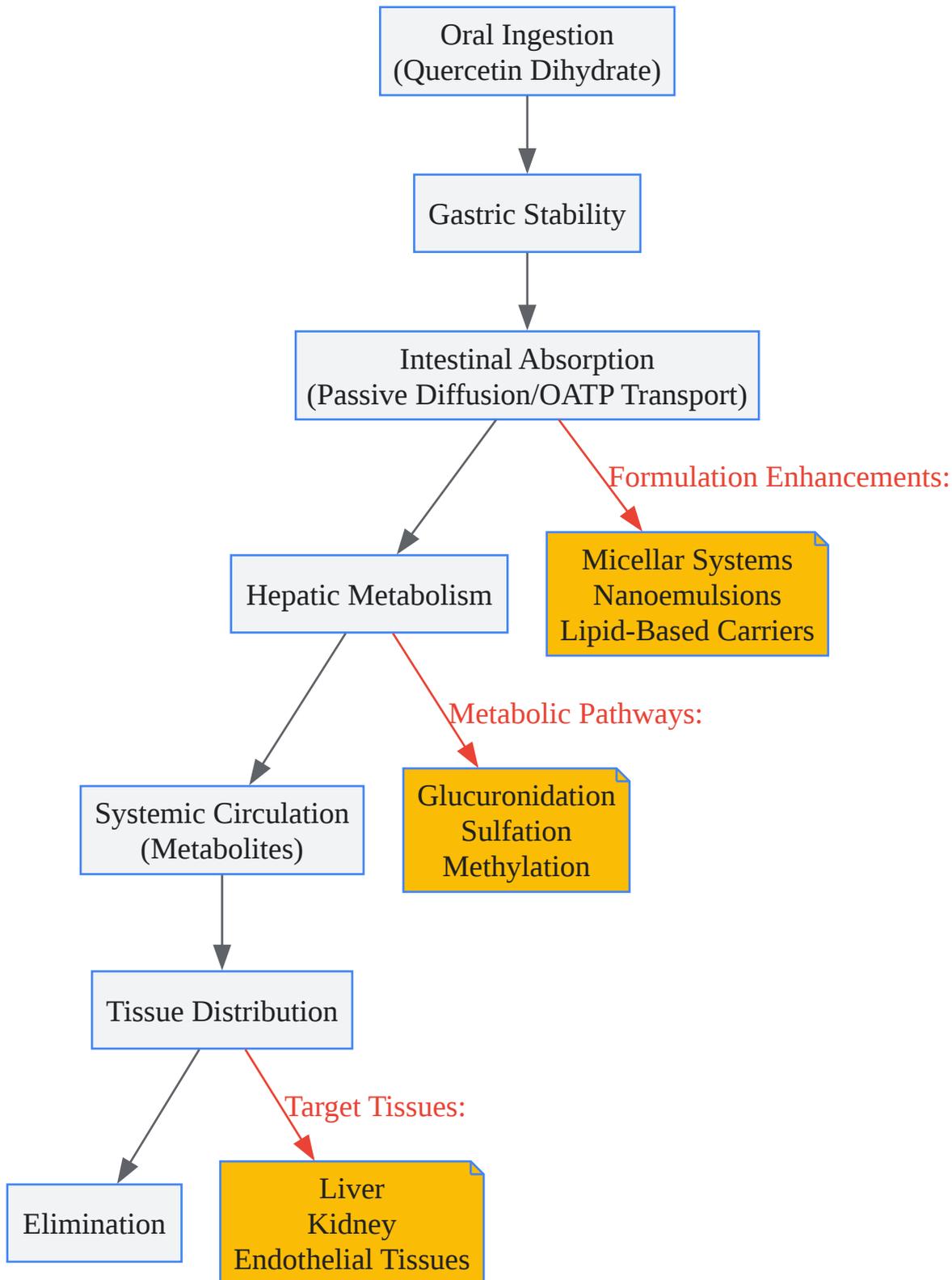
Bioavailability and Pharmacokinetics

Absorption and Metabolism

The **bioavailability profile** of **quercetin dihydrate** is characterized by complex absorption and metabolic pathways that significantly influence its biological activity. Following oral administration, quercetin undergoes extensive **first-pass metabolism** primarily involving glucuronidation, sulfation, and methylation, resulting in circulating metabolites rather than the parent compound [6]. The specific glycosidic form present in food sources dramatically influences absorption efficiency, with onion-derived quercetin glucosides

demonstrating approximately 52% absorption compared to only 24% for standard quercetin supplements [4]. This enhanced bioavailability of glucoside forms is attributed to their interaction with **sodium-dependent glucose transporter 1 (SGLT1)**, which facilitates active transport across the intestinal epithelium [4].

Pharmacokinetic studies reveal that **quercetin dihydrate** formulations typically achieve peak plasma concentrations (C_{max}) within 2-4 hours post-administration, with an elimination half-life of approximately 15 hours [4]. Advanced delivery systems can significantly enhance these parameters; for instance, a LipoMicel formulation demonstrated 7-fold higher bioavailability compared to standard quercetin at equivalent doses (500 mg), while a 1000 mg dose of the same formulation achieved 15-fold greater absorption [6]. The **metabolite profile** in human circulation is dominated by methylated, sulfate, and glutathione conjugates of quercetin, with significant differences in concentrations between these metabolite classes [6].



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Bioavailability Pathways of **Quercetin Dihydrate** in Humans

Bioavailability Enhancement Strategies

Several **formulation approaches** have been developed to overcome the inherent bioavailability limitations of **quercetin dihydrate**. **Nanoemulsion technology** represents one promising strategy, creating oil-in-water (O/W) or water-in-oil (W/O) dispersions with droplet sizes typically below 100 nm to enhance solubility and intestinal absorption [7]. These systems protect quercetin from degradation while facilitating improved transport across intestinal membranes. Another innovative approach involves **hydrogel coating** using fenugreek seed derivatives, which has demonstrated remarkable efficacy in clinical studies, producing serum quercetin levels up to 62 times higher than unformulated quercetin [1].

The presence of **dietary components** also significantly influences quercetin bioavailability. Concurrent consumption of dietary fats enhances absorption of this lipophilic compound, while nondigestible fiber may improve bioavailability through modulation of gut microbiota and production of β -glucosidases that facilitate deglycosylation [4]. Additionally, **genetic polymorphisms** in metabolic enzymes and transport proteins contribute to the substantial interindividual variability observed in quercetin pharmacokinetics, with reported bioavailability ranging from 1.4% to 6.9% across different studies and formulations [4].

Experimental Applications and Efficacy

Preclinical Research Models

Animal studies provide valuable insights into the potential bioactivity and mechanisms of action of **quercetin dihydrate**. In a controlled investigation of carbon tetrachloride (CCl₄)-induced oxidative stress in mice, **quercetin dihydrate** supplementation at doses of 60 and 120 mg/kg body weight demonstrated significant **protective effects** against oxidative damage in liver, muscle, and kidney tissues [2]. The treatment resulted in decreased malondialdehyde (MDA) activity, a marker of lipid peroxidation, and restoration of catalase (CAT) antioxidant activity, indicating normalization of the redox status following toxic insult [2]. These findings support the potential of **quercetin dihydrate** as a modulator of oxidative stress in various tissue types.

Further **mechanistic studies** have revealed that quercetin can activate the AMPK-p38 MAPK pathway, enhancing glucose uptake in skeletal muscle and suggesting potential applications in metabolic disorders [2].

Additionally, research using cervical cancer cell lines has identified **anti-proliferative properties** of **quercetin dihydrate**, indicating potential as an adjunctive cancer therapy [2]. These preclinical findings provide mechanistic support for human epidemiological observations linking higher quercetin intake with reduced risk of various chronic conditions.

Human Clinical Evidence

Randomized controlled trials in human populations have provided evidence supporting several health benefits associated with quercetin supplementation. A recent study involving patients with Type 2 Diabetes Mellitus found that 500 mg daily quercetin supplementation for 12 weeks resulted in significant improvements in multiple parameters, including a 4.0% reduction in glycated hemoglobin (HbA1c), 5.0% decrease in systolic blood pressure, and 26.2% reduction in anxiety scores [8]. Additionally, participants demonstrated improved pulmonary function (FEV1 increased by 5.6%), enhanced sleep quality, and overall quality of life improvements [8].

In the context of **immune support**, a large randomized controlled trial involving approximately 1,000 participants found that 1,000 mg daily quercetin supplementation for 12 weeks resulted in significantly fewer days with upper respiratory tract symptoms in those over 40 years of age with higher self-rated fitness levels [1]. Meta-analyses of clinical studies have further supported quercetin's potential in **cardiovascular health**, demonstrating beneficial effects on blood pressure and triglyceride levels at doses of 500 mg or more daily [1]. The accumulating evidence from human trials suggests a promising role for **quercetin dihydrate** as a complementary approach to supporting various aspects of health and mitigating chronic disease risk.

Conclusion

The comprehensive analysis of **quercetin dihydrate** reveals a compound with significant analytical considerations and potential health applications. The **chemical stability** and **solubility characteristics** of the dihydrate form make it particularly suitable for standardized formulations and reference materials. Accurate quantification requires sophisticated **analytical methodologies**, with HPLC-UV representing the most validated approach for food content analysis. The substantial variation in quercetin content across different food sources, coupled with the significant influence of glycosidic patterns on bioavailability, highlights the importance of considering both quantity and form when evaluating dietary intake.

Future research directions should include further refinement of **extraction and quantification protocols** to account for the diverse glycosidic forms present in food matrices, expanded **clinical investigations** using well-characterized **quercetin dihydrate** formulations with enhanced bioavailability, and more comprehensive **food composition databases** that document specific quercetin conjugates rather than just total aglycone equivalents. As analytical techniques continue to advance and clinical evidence accumulates, **quercetin dihydrate** represents a promising compound bridging nutritional and potential therapeutic applications, with its efficacy fundamentally influenced by its chemical form, bioavailability profile, and interindividual metabolic factors.

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